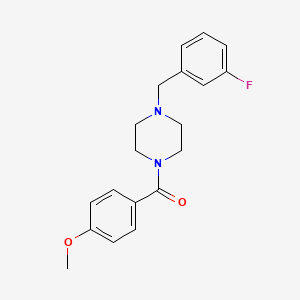
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as CDMB or 5-Chloro-2-methoxy-N-(3,4-diethoxyphenyl)benzamide. It has garnered significant attention in the scientific community due to its potential applications in various fields. Additionally, this paper will also list future directions for further research on this chemical compound.
作用机制
The exact mechanism of action of CDMB is not yet fully understood. However, studies have shown that CDMB inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CDMB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, CDMB has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects. Studies have shown that CDMB can induce apoptosis (programmed cell death) in cancer cells. Additionally, CDMB has also been shown to inhibit the growth and proliferation of cancer cells. Other studies have shown that CDMB can reduce inflammation and oxidative stress in cells. Furthermore, CDMB has also been shown to have neuroprotective effects, which may make it a potential treatment for neurological disorders.
实验室实验的优点和局限性
CDMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. Additionally, CDMB has been extensively studied, and its properties and effects are well-documented. However, there are also some limitations to using CDMB in lab experiments. For example, the exact mechanism of action of CDMB is not yet fully understood, which may limit its potential applications. Additionally, further research is needed to determine the optimal dosage and administration method for CDMB.
未来方向
There are several future directions for research on CDMB. One area of research is to further investigate its potential use in cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration method for CDMB. Other areas of research include the use of CDMB as a potential treatment for neurological disorders and as an anti-inflammatory agent. Furthermore, researchers can also explore the potential use of CDMB in treating bacterial infections and other diseases. Overall, CDMB has significant potential for various applications, and further research is needed to fully understand its properties and effects.
合成方法
The synthesis of CDMB involves the reaction of 5-chloro-2-methoxyaniline with 3,4-diethoxybenzoyl chloride in the presence of a base catalyst. The reaction takes place at room temperature and yields CDMB as a white solid with a purity of over 95%. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying this compound.
科学研究应用
CDMB has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that CDMB has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CDMB has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Other areas of research include the use of CDMB as a potential anti-inflammatory agent and as a treatment for bacterial infections.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-16-8-6-12(10-17(16)24-5-2)18(21)20-14-11-13(19)7-9-15(14)22-3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAERGQQZAWSJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)




![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)

![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)
